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molecular formula C9H12N2O2 B1290252 4-amino-3-methoxy-N-methylbenzamide CAS No. 866329-57-9

4-amino-3-methoxy-N-methylbenzamide

Cat. No. B1290252
M. Wt: 180.2 g/mol
InChI Key: WPMXJQCASHLEMI-UHFFFAOYSA-N
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Patent
US08791130B2

Procedure details

4-Amino-3-methoxy-N-methylbenzamide was prepared by the procedure described in Example 7 using 4-amino-3-methoxybenzoic acid and methylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].Cl.[CH3:14][NH2:15]>>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:15][CH3:14])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NC)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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